Patent Blue V

Catalog No.
S517042
CAS No.
3536-49-0
M.F
C27H32CaN2O7S2
M. Wt
600.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Patent Blue V

CAS Number

3536-49-0

Product Name

Patent Blue V

IUPAC Name

calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate

Molecular Formula

C27H32CaN2O7S2

Molecular Weight

600.8 g/mol

InChI

InChI=1S/C27H32N2O7S2.Ca/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);

InChI Key

KJRBDMBNCBFVAS-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2]

Solubility

Soluble in DMSO

Synonyms

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt, acid blue 1, acid blue 3, alphazurine 2G, bleu patent V, blue patent violet, Blue URS, Blue VRS, C.I. acid blue 1, C.I. acid blue 3, disulfine blue, disulphine blue, ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt, patent blue V, patent blue violet, sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate, sulfan blue, sulphan blue

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Ca]

Description

The exact mass of the compound Patent Blue V is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Rosaniline Dyes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Patent Blue V, also known as Food Blue 5, Sulphan Blue, and Acid Blue 3, is a synthetic dye belonging to the triphenylmethane family. It is characterized by its bright sky blue color and is primarily used as a food coloring agent, designated with the E number E131 in the European Union. The chemical structure of Patent Blue V can be described as a sodium or calcium salt of a complex organic compound with the molecular formula C27H32N2O7S212CaC_{27}H_{32}N_{2}O_{7}S_{2}\cdot \frac{1}{2}Ca . This dye exhibits a pH-dependent color change and can exist in both reduced and oxidized forms, making it useful in various analytical applications .

That are significant for its applications. Notably, it can act as a reversible redox indicator due to its ability to switch between yellow and red forms based on its oxidation state. The reduction potential of Patent Blue V is approximately 0.77 volts, which is comparable to other dyes in its class . Additionally, it can participate in sulfonation reactions, which are essential for its synthesis and modification .

The biological activity of Patent Blue V is particularly relevant in medical applications, especially in sentinel lymph node biopsies for cancer detection. While it is effective for visualizing lymphatic structures, it has been associated with allergic reactions in some patients. Studies indicate that about 0.9% of patients may experience adverse reactions ranging from mild skin irritations to severe hypotension and bronchospasm . The allergic potential of Patent Blue V is considered lower than that of its isomer, Isosulfan Blue, but caution is advised during its use .

The synthesis of Patent Blue V involves several steps:

  • Condensation Reaction: Starting materials such as 3-Nitrobenzaldehyde and N,N-Diethylbenzenamine undergo condensation.
  • Reduction: The resulting compound is then reduced to form an amino derivative.
  • Diazotization: This intermediate undergoes diazotization followed by conversion into a hydroxyl compound.
  • Sulfonation: The hydroxyl compound is subjected to sulfonation to introduce sulfonate groups.
  • Formation of Salts: Finally, the product is converted into its sodium or calcium salt form through crystallization and oxidation processes .

Patent Blue V has diverse applications across various fields:

  • Food Industry: Used as a coloring agent for various food products.
  • Medical Field: Primarily utilized in sentinel lymph node mapping during cancer surgeries.
  • Analytical Chemistry: Employed as a redox indicator due to its color-changing properties under different pH levels.
  • Research: Used in fluorescence microscopy and electron microscopy as a labeling agent .

Interaction studies involving Patent Blue V focus on its potential for causing allergic reactions and its pharmacokinetics when used in medical procedures. Research indicates that while adverse reactions are relatively rare (approximately 0.9%), they can include skin rashes, hypotension, and respiratory issues . These interactions necessitate careful monitoring during surgical procedures where the dye is administered.

Patent Blue V shares similarities with other synthetic dyes, particularly those used in medical applications. Notable compounds include:

Comparison Table

CompoundChemical StructureMain UsesAllergic Potential
Patent Blue VSodium or calcium salt of triphenylmethaneFood coloring, sentinel lymph node mappingModerate
Isosulfan BlueIsomer of Patent Blue VSentinel lymph node mappingHigher
Brilliant Blue GSulfonated derivative of triphenylmethaneStaining tissuesLow
Methylene BlueThiazine dyeAntiseptic, treatment for methemoglobinemiaModerate

Patent Blue V stands out due to its unique combination of properties that allow it to function effectively both as a food additive and a medical dye while maintaining a relatively moderate risk profile concerning allergic reactions compared to similar compounds .

The development of Patent Blue V synthesis represents a significant milestone in the evolution of triphenylmethane dye chemistry. The compound was first mentioned in 1897 by Ernst Erdmann and Hugo Erdmann in their seminal work published in Justus Liebigs Annalen der Chemie [1] [2]. This original synthesis methodology established the foundation for all subsequent Patent Blue V production methods.

The historical context of Patent Blue V synthesis is deeply rooted in the broader development of triphenylmethane dyes, which began with August Kekulé and his Dutch student Antoine Paul Nicolas Franchimont's first synthesis of triphenylmethane in 1872 [3]. This groundbreaking work involved heating diphenylmercury with benzal chloride, establishing the fundamental chemistry that would later enable the development of Patent Blue V and related compounds.

The discovery of fuchsine by French chemist François-Emmanuel Verguin between 1858 and 1859 marked the beginning of the triphenylmethane dye era [4]. Verguin found that the reaction of aniline with stannic chloride produced a fuchsia-colored dye, which became the first commercially successful triphenylmethane dye and triggered the second phase of the synthetic dye industry. This discovery directly influenced the development of Patent Blue V, as both compounds share the fundamental triphenylmethane structural framework.

The structural elucidation of triphenylmethane dyes was achieved in 1878 by German chemist Emil Fischer, who established the chemical structures of these compounds [4]. This breakthrough was crucial for understanding the relationship between molecular structure and color properties, enabling the rational design of new dyes including Patent Blue V.

Early synthetic approaches to Patent Blue V involved the condensation of aromatic aldehydes with dialkylanilines, followed by sulfonation and oxidation steps [2]. Paul Fritsch's early work in 1896 contributed to the understanding of dye chemistry principles that would later be applied to Patent Blue V synthesis [2]. The comprehensive review by Hagenbach in 1923 provided detailed analysis of blue colorants, including Patent Blue V, documenting the various synthetic pathways available at that time [2].

Modern Industrial Synthesis Optimization

Contemporary industrial synthesis of Patent Blue V has evolved significantly from the original 1897 methodology, incorporating advanced process control and optimization techniques. The modern synthesis pathway typically involves three main stages: condensation, sulfonation, and oxidation [1] [2].

The condensation reaction involves combining benzaldehyde compounds with dialkylanilines to form the basic triphenylmethane structure [2]. Modern industrial processes utilize controlled reaction conditions with temperatures maintained between 20°C and 100°C, depending on the specific oxidation method employed [5]. The use of manganese dioxide as an oxidizing agent has become standard practice, providing consistent results and high yields [5].

Process optimization has been significantly enhanced through the implementation of advanced cavity-bubble oxidation reactors, which have demonstrated superior performance compared to traditional methods [6]. These reactors operate with reaction times ranging from 30 to 180 minutes, depending on the initial concentration and desired purity levels. The cavity-bubble oxidation method has achieved degradation efficiencies of up to 98.48% when combined with optimized Fenton reagent loading [6].

pH control represents a critical aspect of modern synthesis optimization. Industrial processes maintain pH ranges between 2.0 and 12.0, with acidic conditions generally favoring higher degradation rates and improved product quality [6]. The integration of automated pH monitoring and control systems ensures consistent product quality while minimizing byproduct formation.

Temperature control optimization has been implemented through advanced thermal management systems. The oxidation temperature range of 20°C to 100°C is carefully controlled using sophisticated heating and cooling systems that maintain uniform temperature distribution throughout the reaction vessel [5]. This precise temperature control is essential for achieving the desired dye content levels, which typically range from 70-80% for industrial grade products and 98-99% for laboratory grade materials [7] [8].

The implementation of artificial intelligence and automation technologies has revolutionized Patent Blue V production processes [9]. These systems enhance precision and efficiency by reducing human error and operational downtime. Automated systems facilitate real-time monitoring of critical parameters, enabling rapid response to process variations and maintaining consistent product quality.

Byproduct Formation and Purification Challenges

The synthesis of Patent Blue V involves complex chemical reactions that inevitably produce various byproducts and impurities, presenting significant challenges for industrial purification processes. The primary impurities include mono-de-ethylated compounds, which are particularly difficult to separate from the desired product using conventional purification methods [1].

Mono-de-ethylated Patent Blue V represents the most problematic impurity, as it possesses similar chemical properties to the target compound but exhibits different biological and chemical characteristics. These compounds form during the synthesis process when one of the diethylamino groups loses an ethyl group, resulting in a structurally similar but functionally different molecule [1]. The separation of these impurities requires specialized purification techniques due to their similar solubility and chemical behavior.

Residual salt content, particularly sodium chloride, presents another significant purification challenge [1]. Commercial Patent Blue V products often contain substantial amounts of residual sodium chloride, which can interfere with various applications and must be reduced to acceptable levels. Quality control standards typically require residual salt content to be maintained below 10% sodium chloride equivalent [1].

Advanced purification techniques have been developed to address these challenges, including sophisticated chromatographic methods and crystallization processes. High-performance liquid chromatography with multiple detection methods has become the standard approach for achieving the required purity levels [1]. The development of reverse-phase chromatographic processes on centrifugal platforms has shown particular promise for separating water-soluble dyes from complex mixtures [10].

The purification process typically involves multiple stages, beginning with the removal of colloidal matter through flocculation treatment [11]. The dye solution is treated with appropriate flocculants, followed by filtration or centrifugation to remove suspended particles. Subsequent purification steps may include crystallization, which is particularly effective for removing ionic impurities and achieving the desired purity levels.

Crystallization techniques have been optimized to minimize impurity incorporation while maximizing yield. Controlled cooling crystallization and anti-solvent crystallization methods are commonly employed, with temperature cycling techniques used to optimize crystal size and purity [12]. The use of seed crystallization has proven particularly effective for producing uniform, high-purity crystals suitable for pharmaceutical and research applications.

Quality Control Standards in Dye Manufacturing

Quality control standards for Patent Blue V manufacturing encompass comprehensive testing protocols that ensure consistent product quality and compliance with regulatory requirements. The implementation of Good Manufacturing Practices and International Organization for Standardization 9001:2015 standards provides the framework for systematic quality management [13].

Infrared spectroscopy serves as a primary identification method, with manufactured products required to conform to established reference spectra [7]. This technique provides definitive structural confirmation and enables the detection of impurities that may alter the characteristic absorption patterns of Patent Blue V.

Ultraviolet-visible spectrophotometry has been extensively developed for Patent Blue V quality control, with multi-pathlength spectroscopy techniques achieving correlation coefficients greater than 99% between measured and reference spectra [14] [15]. The wavelength range of 200-1100 nanometers provides comprehensive coverage of the compound's absorption characteristics, enabling accurate concentration determination and purity assessment.

Dye content analysis represents a critical quality parameter, with industrial grade products required to maintain minimum dye content levels of 70-80%, while laboratory grade materials must achieve 98-99% purity [7] [8]. High-performance liquid chromatography combined with spectrophotometric determination provides the analytical precision necessary for these stringent requirements.

Water content determination through Karl Fischer titration ensures that moisture levels remain below 5%, preventing degradation and maintaining product stability [16]. This is particularly important given Patent Blue V's hygroscopic nature, which requires storage at -20°C under inert atmosphere conditions [8].

Particle size distribution analysis using laser diffraction or sieving techniques ensures consistent physical properties that affect dissolution rates and application performance [17]. Color consistency testing through spectrophotometric color matching maintains color differences within acceptable limits, typically requiring ΔE values less than 1.0 units [17].

pH measurement capabilities across the range of 2-12 are verified through potentiometric methods, confirming the compound's indicator properties [16]. Solubility testing ensures complete dissolution within 5 minutes under standardized conditions, which is essential for consistent application performance [16].

Purity analysis through high-performance liquid chromatography with multiple detection methods maintains total impurity levels below 2% [1]. This comprehensive analytical approach ensures that Patent Blue V products meet the stringent requirements for pharmaceutical, food, and research applications while maintaining the highest standards of quality and safety.

Patent Blue V exhibits distinctive solubility patterns across different solvent systems, demonstrating its predominantly hydrophilic nature [4] [5] [6]. The aqueous solubility data reveals significant variation depending on measurement conditions and methodologies employed by different laboratories.

Aqueous Solubility Behavior

The water solubility of Patent Blue V varies considerably across reported studies, ranging from 1 gram per 100 milliliters to 222.2 grams per liter at room temperature [4] [5] [6] [7]. The Lobachemie specifications report a solubility of 10 grams per liter at 20°C [4], while ECHA data indicates substantially higher solubility of 222.2 grams per liter at 21°C [7]. This variation may be attributed to differences in ionic strength, pH conditions, and the specific salt form analyzed.

The compound demonstrates temperature-dependent solubility characteristics, with increased dissolution observed at elevated temperatures [5] [6]. At 25°C, solubility values ranging from 210 to 222.2 grams per liter have been documented [6] [7], indicating enhanced dissolution kinetics with thermal energy input.

Organic Solvent Solubility

Patent Blue V exhibits limited solubility in organic solvents, reflecting its ionic character and hydrophilic nature [8] [9] [10]. In ethanol, solubility ranges from 0.7 grams per 100 milliliters to 10 grams per liter, depending on temperature and measurement conditions [11] [9] [10]. The compound appears blue-green when dissolved in ethanol, distinguishing it from the characteristic blue coloration observed in aqueous solutions [8].

Solubility in less polar organic solvents is extremely limited. The compound shows poor solubility in chloroform and n-octanol, with distribution coefficients of 0.12 and 0.013 respectively when partitioned against pH 7.4 phosphate buffer [12]. These low partition coefficients confirm the hydrophilic character of Patent Blue V.

Partition Coefficient Analysis

The log P value for Patent Blue V has been estimated at -5.34 [10], indicating extremely high hydrophilicity and minimal tendency for lipid partitioning. This characteristic influences its biological distribution and environmental behavior, with the compound demonstrating poor bioaccumulation potential due to its high water affinity.

Solvent SystemTemperature (°C)Solubility (g/L)Distribution Coefficient
Water2010.0 - 222.2-
Ethanol20-250.7 - 10.0-
n-Octanol/Buffer25-0.013
Chloroform/Buffer25-0.120

pH-Dependent Chromatic Behavior

Patent Blue V demonstrates remarkable pH-dependent chromatic behavior, making it valuable as both a pH indicator and a tool for studying acid-base equilibria [1] [12] [13] . The compound undergoes distinct color transitions across the pH spectrum, with protonation and deprotonation events governing its spectroscopic properties.

Acid-Base Equilibria and Color Transitions

The first protonation event occurs at a pKa of 2.78 ± 0.03, corresponding to protonation of the diethylanilino group [12] [13]. At strongly acidic conditions (pH 0.8-2.0), Patent Blue V appears yellow-orange, transitioning to blue coloration as pH increases [1] [15] . The useful pH indicator range spans 0.8 to 3.0, where distinct color changes facilitate visual pH determination [1] [15].

In alkaline conditions (pH 9.5-12.0), the compound maintains its deep blue coloration but may develop purple undertones [15] [8]. Under strongly alkaline conditions with heating, irreversible formation of triphenyl-substituted carbinol occurs, resulting in significant spectroscopic changes [13].

Spectroscopic Properties

The absorption maximum for Patent Blue V varies with pH conditions. At physiological pH (7.4), the compound exhibits absorption maxima at 637-639 nanometers [4] [12] [3] [11], with molar absorptivity values ranging from 1.06 × 10⁵ to 1.65 × 10⁵ L·mol⁻¹·cm⁻¹ [12] [13]. The high molar absorptivity explains the intense coloration achieved even at low concentrations.

At pH 3.0, a significant absorption peak appears at 640 nanometers [13], indicating the transition from the protonated yellow form to the deprotonated blue form. The absorptivity values calculated for a 1% (w/v) solution at pH 7.4 are 1650, 170, and 250 at 638, 412, and 309 nanometers respectively [12].

Molecular Mechanisms of Color Change

Quantum chemical calculations using density functional theory have elucidated the molecular mechanisms underlying the pH-dependent color changes [13]. The protonation process involves sequential protonation of functional groups, with the phenolic oxygen being the first protonation site, followed by the diethylamino groups [13].

The color transitions result from changes in the electronic conjugation system. In acidic conditions, protonation disrupts the extended conjugation, leading to hypsochromic shifts and yellow coloration. As pH increases and deprotonation occurs, the conjugated system is restored, producing the characteristic blue absorption [13].

pH RangeColor Appearanceλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
0.8-2.0Yellow-orange--
2.78pKa transition--
3.0Blue640-
7.4Deep blue637-6391.06-1.65 × 10⁵
9.5-12.0Deep blue to purple--

Thermal Decomposition Kinetics

The thermal stability of Patent Blue V has been characterized through thermogravimetric analysis and differential scanning calorimetry, revealing distinct decomposition pathways and kinetic parameters [16] [17] [10] [7] [18].

Thermal Transition Temperatures

Patent Blue V exhibits a melting point in the range of 200-292.3°C, with variation depending on the specific salt form and measurement conditions [4] [5] [19] [11] [18]. The lower melting point of 200°C is consistently reported across multiple sources [4] [5] [19], while Carl Roth specifications indicate a higher melting point of ≤292.3°C [11].

Thermal decomposition initiates at temperatures above 283°C, with complete decomposition occurring by 326.6°C according to ECHA data [10] [7]. The decomposition process is characterized by the formation of carbon monoxide, carbon dioxide, and various nitrogen-containing compounds [16]. The flash point has been determined as 168.6°C under standard atmospheric pressure [11].

Decomposition Kinetics and Mechanisms

The thermal decomposition of Patent Blue V follows complex kinetics involving multiple reaction pathways [20]. While specific activation energy values for Patent Blue V decomposition have not been extensively reported, studies on similar triphenylmethane dyes suggest activation energies in the range of 75-125 kJ/mol [20].

The decomposition process involves sequential breakdown of the molecular structure, beginning with desulfonation and deamination reactions, followed by aromatic ring degradation [21]. The kinetic analysis of thermal decomposition indicates adherence to first-order reaction kinetics under controlled heating rates [21] [22].

Thermal Stability Assessment

Under normal storage conditions below 200°C, Patent Blue V demonstrates excellent thermal stability [18]. The compound can be stored at ambient temperatures for extended periods without significant degradation. However, exposure to temperatures above 300°C results in rapid and complete decomposition [10] [18].

The thermal stability is enhanced in the solid state compared to solution phase, where thermal degradation may be accelerated by solvent interactions and increased molecular mobility [18]. The decomposition products include various carbonaceous materials and sulfur-containing compounds, necessitating appropriate ventilation during high-temperature applications.

Thermal ParameterTemperature (°C)Conditions
Melting Point200-292.3Standard pressure
Decomposition Onset283-300Various heating rates
Complete Decomposition326.6ECHA standard
Flash Point168.6Carl Roth data

Photochemical Degradation Mechanisms

Patent Blue V undergoes photochemical degradation upon exposure to ultraviolet and visible light, following well-characterized kinetic pathways and mechanistic routes [21] [23] [24] [25] [26]. The photodegradation process is influenced by various factors including light intensity, wavelength, pH conditions, and the presence of photocatalysts or oxidizing agents.

Photolysis Kinetics and Pathways

Direct photolysis of Patent Blue V follows first-order kinetics across various experimental conditions [21] [23] [24]. Under UV irradiation at pH 2.0 with initial concentrations of 20 ppm, degradation extents of 92.8% are achieved within 180 minutes [23]. The photodegradation rate is enhanced under acidic conditions, with optimal degradation observed at pH 2.0-2.5 [21] [23].

The photochemical degradation mechanism involves hydroxyl radical formation and subsequent attack on the aromatic rings and nitrogen-containing functional groups [21]. The primary degradation pathways include hydroxylation, desulfonation, deamination, desalkylation, and dehydroxylation reactions [21].

Photocatalytic Enhancement

The presence of semiconductor photocatalysts significantly enhances Patent Blue V degradation efficiency [23] [24] [25] [26]. Titanium dioxide-based photocatalysts achieve 86.4% degradation under UV irradiation (pH 2.5, 10 ppm initial concentration) within 180 minutes [23]. Noble metal modification of titanium dioxide further improves photocatalytic activity, with Au-TiO₂ and Pt-TiO₂ catalysts demonstrating superior performance [26].

Iron-based catalysts supported on titanium dioxide show exceptional activity, with 4% Fe(OH)₃/TiO₂ achieving 75% degradation within 10 minutes under UV irradiation [25]. The enhanced activity is attributed to improved charge separation and increased hydroxyl radical generation [25] [26].

Advanced Oxidation Processes

Advanced oxidation processes involving hydrogen peroxide and Fenton reagents demonstrate remarkable efficiency in Patent Blue V degradation [21] [22]. The combination of UV irradiation with hydrogen peroxide (2.5 g/L) achieves 95.38% degradation under optimal conditions (pH 2, 20 ppm) [21]. Fenton oxidation with optimized Fe²⁺ loading (0.125 g/L FeSO₄) and hydrogen peroxide results in 98.48% degradation [21].

The Fenton process follows second-order kinetics, distinguishing it from other degradation pathways that typically exhibit first-order behavior [21] [22]. The enhanced efficiency results from the generation of multiple reactive oxygen species, including hydroxyl radicals, superoxide anions, and singlet oxygen [21].

Light Stability and Protective Measures

Patent Blue V exhibits inherent photosensitivity, with rapid fading observed upon exposure to direct sunlight [1] [15]. This photosensitivity limits its applications in light-exposed environments but facilitates its use in wastewater treatment applications [23] [24]. Under controlled storage conditions in darkness, the compound maintains stability for extended periods [12].

The photodegradation can be minimized through the use of light-stabilizing additives, UV absorbers, or protective packaging materials [27]. In pharmaceutical and food applications, light-resistant formulations are essential to maintain color stability and product quality.

Irradiation ConditionsDegradation (%)Time (min)Kinetic OrderRate Constant
UV alone (pH 2.0)92.81801-
UV/TiO₂ (pH 2.5)86.41801-
UV/H₂O₂ (pH 2.0)95.381801-
UV/Fe(OH)₃-TiO₂75.01010.0473 min⁻¹
UV/Fenton98.481802-
Solar irradiation64.71801-

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dark blue powder or granules

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

600.1276846 g/mol

Monoisotopic Mass

600.1276846 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8QE473DV1Z

MeSH Pharmacological Classification

Coloring Agents

Other CAS

3536-49-0

Wikipedia

Patent Blue V
Patent blue V

Use Classification

Food additives
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant; Hair dyeing

General Manufacturing Information

Ethanaminium, N-[4-[[4-(diethylamino)phenyl](5-hydroxy-2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, calcium salt (2:1): ACTIVE

Dates

Last modified: 08-15-2023
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6: Unsal YE, Soylak M, Tuzen M. Ultrasound-assisted ionic liquid-based dispersive liquid-liquid microextraction for preconcentration of patent blue V and its determination in food samples by UV-visible spectrophotometry. Environ Monit Assess. 2015 Apr;187(4):203. doi: 10.1007/s10661-015-4427-4. Epub 2015 Mar 24. PubMed PMID: 25800367.
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12: Sondak VK, King DW, Zager JS, Schneebaum S, Kim J, Leong SP, Faries MB, Averbook BJ, Martinez SR, Puleo CA, Messina JL, Christman L, Wallace AM. Combined analysis of phase III trials evaluating [⁹⁹mTc]tilmanocept and vital blue dye for identification of sentinel lymph nodes in clinically node-negative cutaneous melanoma. Ann Surg Oncol. 2013 Feb;20(2):680-8. doi: 10.1245/s10434-012-2612-z. Epub 2012 Oct 3. PubMed PMID: 23054107; PubMed Central PMCID: PMC3560941.
13: Wakeman C, Yu V, Chandra R, Staples M, Wale R, McLean C, Bell S. Lymph node yield following injection of patent blue V dye into colorectal cancer specimens. Colorectal Dis. 2011 Sep;13(9):e266-9. doi: 10.1111/j.1463-1318.2011.02673.x. PubMed PMID: 21689343.
14: Yusim Y, Livingstone D, Sidi A. Blue dyes, blue people: the systemic effects of blue dyes when administered via different routes. J Clin Anesth. 2007 Jun;19(4):315-21. PubMed PMID: 17572332.
15: Viegas LP, Lopes A, Campos-Melo A, Ferreira MB, Barbosa MP. Patent blue anaphylaxis: case report. J Allergy Clin Immunol Pract. 2015 Jan-Feb;3(1):112-3. doi: 10.1016/j.jaip.2014.07.003. Epub 2014 Aug 29. PubMed PMID: 25577630.
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